molecular formula C28H29N3O3 B2528446 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 890633-26-8

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2528446
CAS No.: 890633-26-8
M. Wt: 455.558
InChI Key: YOPPEFOYWKPEDM-UHFFFAOYSA-N
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Description

4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

  • The molecular structures of compounds exhibiting similar benzimidazole or pyrrolidinone frameworks have been determined, highlighting their potential as building blocks in chemical synthesis. For example, studies have focused on the synthesis of N-aryl-substituted hydroxypyridinones and benzimidazole derivatives, demonstrating the versatility of these frameworks in constructing complex molecules (Burgess et al., 1998) (Hai-wei, 2013).

Material Science Applications

  • Polyimides derived from pyridine-bridged aromatic dianhydrides, including structures that could be conceptually related to the query compound, show exceptional thermal and mechanical properties. These materials are promising for advanced applications in electronics and aerospace due to their thermal stability and mechanical strength (Wang et al., 2006).

Catalysis

  • Compounds containing benzimidazole and pyridine units have been used as precursors in the synthesis of ruthenium complexes with applications in catalysis. These materials demonstrate the potential of such structures in facilitating chemical reactions, including the alkylation of cyclic amines with alcohols, which is a crucial step in the synthesis of various organic compounds (Ulu et al., 2017).

Antifungal and Antitumor Activity

  • Derivatives structurally related to the query compound have been synthesized and evaluated for their biological activities. For instance, benzimidazolium bromide salts and oxadiazolyl-ethylidene derivatives have shown promise as antitumor and antifungal agents, respectively, indicating the potential medicinal chemistry applications of compounds with similar structural motifs (Küçükbay et al., 2016) (Malhotra et al., 2012).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it has desirable properties, it could potentially be used in a variety of applications, such as in the development of new pharmaceuticals or materials .

Properties

IUPAC Name

4-[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-12-13-22(16-20(19)2)34-15-14-30-24-9-5-4-8-23(24)29-28(30)21-17-27(32)31(18-21)25-10-6-7-11-26(25)33-3/h4-13,16,21H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPPEFOYWKPEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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